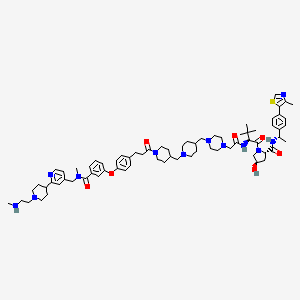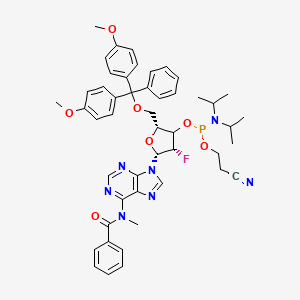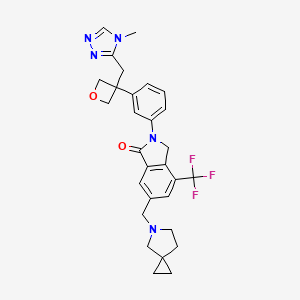
CARM1 degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CARM1 degrader-2 is a compound designed to target and degrade coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of protein arginine residues. This enzyme plays a crucial role in gene expression regulation, particularly in the context of cancer. By degrading CARM1, this compound aims to inhibit its activity, thereby affecting the methylation of its substrates and potentially reducing cancer cell proliferation and migration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-2 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves:
Synthesis of the CARM1 inhibitor: This step involves the preparation of a molecule that specifically inhibits CARM1.
Linker attachment: A linker molecule is chemically attached to the CARM1 inhibitor.
Ligand attachment: The VHL ligand is then attached to the other end of the linker.
The reaction conditions for these steps often involve standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification processes. The use of automated synthesis and high-throughput screening techniques would be essential for large-scale production .
化学反应分析
Types of Reactions
CARM1 degrader-2 primarily undergoes degradation reactions facilitated by the proteasome. The compound is designed to bring CARM1 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Ubiquitination: This process requires the presence of ubiquitin, ATP, and the E3 ligase complex.
Proteasomal degradation: This occurs in the presence of the 26S proteasome complex.
Major Products
The major product of the degradation reaction is the breakdown of CARM1 into smaller peptide fragments, which are then further degraded into amino acids .
科学研究应用
CARM1 degrader-2 has several scientific research applications, particularly in the fields of cancer biology and epigenetics:
Cancer Research: By degrading CARM1, this compound can be used to study the role of CARM1 in cancer cell proliferation, migration, and metastasis. .
Epigenetics: CARM1 is involved in the methylation of histones and other proteins, which is a key process in the regulation of gene expression.
Drug Development: The compound serves as a prototype for the development of other PROTACs targeting different proteins involved in various diseases.
作用机制
CARM1 degrader-2 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to CARM1 and brings it into proximity with the VHL E3 ligase. This interaction leads to the ubiquitination of CARM1, marking it for degradation by the proteasome. The degradation of CARM1 results in the inhibition of its methyltransferase activity, thereby affecting the methylation of its substrates such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155 .
相似化合物的比较
Similar Compounds
CARM1 degrader-1: Another PROTAC targeting CARM1, but with different linker and ligand structures.
CARM1 inhibitor TP-064: A small molecule inhibitor of CARM1 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
CARM1 degrader-2 is unique in its ability to induce the degradation of CARM1 rather than merely inhibiting its activity. This degradation leads to a more sustained and complete inhibition of CARM1 function, which can be advantageous in therapeutic contexts where long-term suppression of CARM1 activity is desired .
属性
分子式 |
C72H100N12O7S |
|---|---|
分子量 |
1277.7 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[3-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenyl]propanoyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1 |
InChI 键 |
WRQKOZXHYYEKER-KLLGSTGQSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)







![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)




